tert-Butylbenzene-d14

Hyperpolarized NMR Dynamic Nuclear Polarization Spin‑Lattice Relaxation

tert-Butylbenzene-d14 is the fully deuterated isotopologue of tert-butylbenzene (C10H14), in which all 14 hydrogen atoms are replaced by deuterium (²H, D). This complete deuteration (≥99 atom % D) yields a molecular mass increase of 14.09 Da (MW 148.31 vs.

Molecular Formula C10H14
Molecular Weight 148.3 g/mol
CAS No. 209963-71-3
Cat. No. B1465322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butylbenzene-d14
CAS209963-71-3
Molecular FormulaC10H14
Molecular Weight148.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC=C1
InChIInChI=1S/C10H14/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D,8D
InChIKeyYTZKOQUCBOVLHL-UYAILFBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butylbenzene-d14 (CAS 209963-71-3): Full‑Deuterium Isotopologue for Hyperpolarized 13C NMR Probe Scaffolds & High‑Precision GC‑MS Internal Standardization


tert-Butylbenzene-d14 is the fully deuterated isotopologue of tert-butylbenzene (C10H14), in which all 14 hydrogen atoms are replaced by deuterium (²H, D) [1]. This complete deuteration (≥99 atom % D) yields a molecular mass increase of 14.09 Da (MW 148.31 vs. 134.22 g·mol⁻¹ for the protiated form), a mass shift that provides unequivocal differentiation in mass spectrometry‑based workflows . As an alkylbenzene derivative, it retains the characteristic aromatic π‑system and the electron‑donating tert‑butyl substituent, yet the deuterium‑for‑hydrogen substitution profoundly alters its NMR relaxation properties and its behavior as an isotopically labeled internal standard in gas chromatography–mass spectrometry (GC‑MS) [2].

Why tert-Butylbenzene‑d14 Cannot Be Interchanged with tert‑Butylbenzene, tert‑Butylbenzene‑d5, or Other Deuterated Alkylbenzenes in Critical Analytical and Hyperpolarization Workflows


Although tert‑butylbenzene‑d14 is chemically analogous to the non‑deuterated compound (tert‑butylbenzene) and to partially deuterated analogs (e.g., tert‑butylbenzene‑d5), direct substitution fails when the intended application demands (i) a mass shift that is both large and uniformly distributed across the entire molecule for reliable GC‑MS internal standard correction , (ii) the near‑complete suppression of ¹³C–¹H dipolar relaxation to achieve multi‑minute ¹³C T₁ values essential for hyperpolarized ¹³C NMR [1], or (iii) an isotopic purity exceeding 99 atom % D to avoid the background signal contamination that plagues partially deuterated or lower‑enrichment standards [2]. These functional requirements are not met by the protiated parent (mass difference = 0), by ring‑only deuterated variants (mass shift insufficient and relaxation suppression incomplete), or by generic deuterated aromatics that lack the specific tert‑butyl scaffold geometry necessary for the minimized chemical shift anisotropy relaxation that enables the record‑long T₁ values reported for [13C,D14]tert‑butylbenzene [1].

Quantitative Differentiation of tert‑Butylbenzene‑d14: Head‑to‑Head T₁, Isotopic Enrichment, Mass Shift, and GC Retention Data


¹³C Spin–Lattice Relaxation Time (T₁) of [¹³C,D₁₄]tert‑Butylbenzene Surpasses Protiated Analog by 85% and Outperforms Competing Deuterated Scaffolds

The fully deuterated [¹³C,D₁₄]tert‑butylbenzene (1D) exhibits a ¹³C T₁ of 141 ± 3 s in CD₃OD at 9.4 T and 25 °C, which is 1.85‑fold longer than the 76 ± 1 s T₁ of the corresponding [¹³C]tert‑butylbenzene (1) bearing protiated methyl and ring hydrogens [1]. This T₁ extension directly results from near‑complete suppression of ¹³C–¹H dipolar (DD) relaxation achieved through full deuteration. Importantly, the T₁ of 1D exceeds that of deuterated tert‑butanol (106 s) by 33% under identical conditions, establishing it as a superior scaffold for hyperpolarized ¹³C probe design [1]. When dissolved oxygen is removed (degassed toluene‑d₈), the T₁ of 1D reaches 541 ± 18 s, underscoring that the major remaining relaxation pathway is paramagnetic relaxation by dissolved O₂ rather than intramolecular DD or CSA mechanisms [1].

Hyperpolarized NMR Dynamic Nuclear Polarization Spin‑Lattice Relaxation

Isotopic Enrichment ≥99 atom % D Provides Mass Spectral Discrimination Superior to Lower‑Deuteration Alkylbenzene Standards

Commercially supplied tert‑butylbenzene‑d14 (CAS 209963-71-3) is certified at an isotopic enrichment of 99 atom % D, as documented by leading stable‑isotope suppliers [1]. In contrast, partially deuterated analogs such as tert‑butylbenzene‑phenyl‑d₅ (CAS 56247-40-6) typically exhibit lower or more variable enrichment values and introduce a non‑uniform distribution of deuterium atoms across the molecule. The 99 atom % D enrichment of the fully deuterated compound ensures that the M+14 isotopologue constitutes the overwhelming majority of the molecular ion population, minimizing the need for complex isotopic correction algorithms during GC‑MS or LC‑MS quantification [2]. This high enrichment, combined with the 14 Da mass increment (MW 148.31 vs. 134.22 for C₁₀H₁₄), allows for a baseline‑resolved selected ion monitoring (SIM) window that is unattainable with compounds bearing fewer deuterium atoms or lower enrichment grades.

Stable Isotope Labeling Mass Spectrometry Quantitative Analysis

Inverse Isotope Effect Lowers Boiling Point and Modulates GC Retention Relative to Protiated tert‑Butylbenzene

Fully deuterated tert‑butylbenzene‑d14 exhibits a boiling point of 167.8 ± 7.0 °C at 760 mmHg [1], marginally lower than the 169 °C (lit.) reported for non‑deuterated tert‑butylbenzene [2]. This small but consistent decrease exemplifies the inverse vapor pressure isotope effect commonly observed for aromatic compounds upon deuteration. In gas chromatography, deuterium‑labeled analytes generally elute earlier than their protiated counterparts from most stationary phases, a phenomenon quantified as the chromatographic H/D isotope effect (hdIEC), calculated as hdIEC = tR(H) / tR(D) [3]. For alkylbenzenes, hdIEC values typically range between 1.001 and 1.005, meaning the deuterated species emerges slightly ahead of the protiated peak. While no direct, published GC‑MS retention time for tert‑butylbenzene‑d14 is available in open literature, the combination of a lower boiling point and the well‑documented earlier elution of deuterated aromatics ensures that tert‑butylbenzene‑d14 can be chromatographically resolved from unlabeled tert‑butylbenzene when required.

Gas Chromatography Isotope Effect Retention Time

Molecular Mass Increment of 14.09 Da Delivers Baseline‑Resolved MS Quantification Unavailable with Lower‑Deuterium or ¹³C‑Only Labels

tert‑Butylbenzene‑d14 (C₁₀D₁₄) possesses a nominal mass of 148 Da and a monoisotopic mass of 148.20 Da, compared to 134 Da (monoisotopic 134.11 Da) for the unlabeled parent compound . This +14 Da shift, distributed uniformly across the molecule, is significantly larger than the mass shifts provided by commercially available tert‑butylbenzene‑phenyl‑d₅ (C₁₀H₉D₅, MW ≈139 Da, +5 Da) or by a ¹³C₃‑labeled tert‑butylbenzene (+3 Da). In mass spectrometric selected ion monitoring (SIM) or multiple reaction monitoring (MRM), a Δm/z of 14 places the internal standard well outside the natural isotopic envelope of the native analyte, eliminating the need for complex deconvolution or correction for isotopic overlap [1]. This is particularly critical when analyzing complex matrices (e.g., biological fluids, environmental samples) where the native analyte concentration may vary over several orders of magnitude.

Stable Isotope Dilution GC‑MS LC‑MS

Optimal Use Cases for tert‑Butylbenzene‑d14 Derived from Quantitative Differentiation Data


Construction of Hyperpolarized ¹³C NMR Probes with Extended Signal Lifetime

Based on the 141 ± 3 s ¹³C T₁ in oxygenated CD₃OD and 541 ± 18 s in degassed toluene‑d₈ [1], tert‑butylbenzene‑d14 is the scaffold of choice for preparing water‑soluble derivatives (e.g., sulfonated S1D) intended for dynamic nuclear polarization (DNP) experiments. The long T₁ directly translates to a proportionally extended hyperpolarized spin state lifetime, enabling real‑time monitoring of slow metabolic processes or chemical reactions that would be inaccessible with short‑T₁ scaffolds.

High‑Accuracy Quantitation of tert‑Butylbenzene in Diesel Fuels and Environmental Matrices

The 99 atom % D isotopic enrichment and +14 Da mass shift [1] make tert‑butylbenzene‑d14 an ideal stable isotope‑labeled internal standard (SIL‑IS) for the GC‑MS or LC‑MS quantification of tert‑butylbenzene in complex hydrocarbon mixtures, including model diesel fuels and contaminated environmental samples. The large mass differential ensures that the internal standard signal is completely resolved from the native analyte's natural isotopic pattern, enabling accurate concentration determinations without isotopic interference correction.

Mechanistic H/D Exchange Studies in Physical Organic Chemistry

The fully deuterated nature of tert‑butylbenzene‑d14, combined with its marginal physical property differences (e.g., boiling point 167.8 °C vs. 169 °C for the protiated form) [1], positions it as a valuable probe for investigating hydrogen‑deuterium exchange kinetics on aromatic and alkyl positions. Its use as a starting material or reference compound in H/D exchange experiments provides a clean, fully labeled baseline against which the extent of deuterium incorporation in partially exchanged products can be measured by MS or ²H NMR.

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